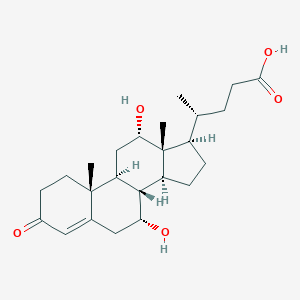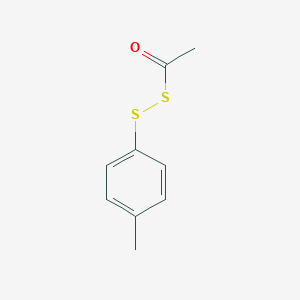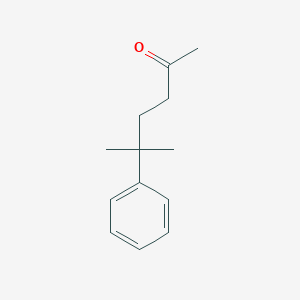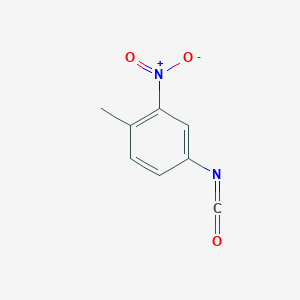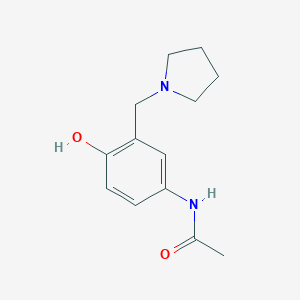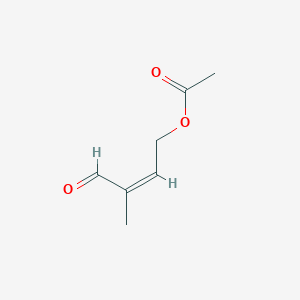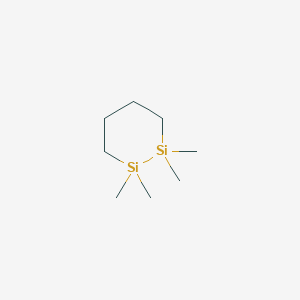
1,1,2,2-Tetramethyl-1,2-disilacyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-Tetramethyl-1,2-disilacyclohexane, also known as TMDCH, is a cyclic organosilicon compound with the molecular formula C8H20Si2. It is a colorless liquid that is widely used in scientific research due to its unique chemical properties. TMDCH is a highly strained molecule that exhibits a high degree of ring strain, which makes it a valuable tool for studying chemical reactions and mechanisms.
作用機序
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a variety of chemical reactions. 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is highly reactive due to its strained ring structure, which makes it a valuable tool for studying reaction mechanisms and kinetics.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane. However, it is believed to be relatively non-toxic and non-carcinogenic, making it a safe compound to work with in the laboratory.
実験室実験の利点と制限
One of the main advantages of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is its high reactivity, which makes it a valuable tool for studying chemical reactions and mechanisms. It is also relatively easy to synthesize and purify, making it readily available for use in the laboratory. However, 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is highly volatile and can be difficult to handle due to its low boiling point. It also requires careful handling due to its potential for explosive decomposition.
将来の方向性
There are several potential future directions for research involving 1,1,2,2-Tetramethyl-1,2-disilacyclohexane. One area of interest is the development of new synthetic methods for producing 1,1,2,2-Tetramethyl-1,2-disilacyclohexane and related compounds. Another area of interest is the use of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane as a building block for the synthesis of new materials with unique properties. Additionally, 1,1,2,2-Tetramethyl-1,2-disilacyclohexane could be used as a ligand in the development of new organometallic catalysts for use in organic synthesis. Finally, further research is needed to fully understand the mechanism of action of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane and its potential applications in chemical reactions and materials science.
合成法
There are several methods for synthesizing 1,1,2,2-Tetramethyl-1,2-disilacyclohexane, but the most commonly used method involves the reaction of 1,3-dimethyl-1,3-disiloxane with lithium diisopropylamide (LDA) in the presence of a catalyst such as copper(I) chloride. This reaction produces 1,1,2,2-Tetramethyl-1,2-disilacyclohexane in high yield and purity.
科学的研究の応用
1,1,2,2-Tetramethyl-1,2-disilacyclohexane has a wide range of applications in scientific research, particularly in the fields of organic chemistry and materials science. It is commonly used as a building block for the synthesis of more complex organosilicon compounds, such as dendrimers and polymers. 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is also used as a ligand in organometallic chemistry, where it can form stable complexes with transition metals.
特性
CAS番号 |
15003-83-5 |
|---|---|
製品名 |
1,1,2,2-Tetramethyl-1,2-disilacyclohexane |
分子式 |
C8H20Si2 |
分子量 |
172.41 g/mol |
IUPAC名 |
1,1,2,2-tetramethyldisilinane |
InChI |
InChI=1S/C8H20Si2/c1-9(2)7-5-6-8-10(9,3)4/h5-8H2,1-4H3 |
InChIキー |
KJMGETFPTJFIJX-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC[Si]1(C)C)C |
正規SMILES |
C[Si]1(CCCC[Si]1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



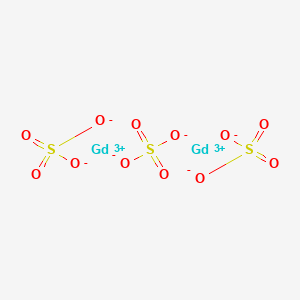
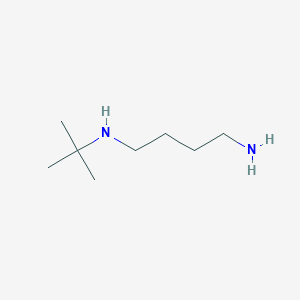
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)
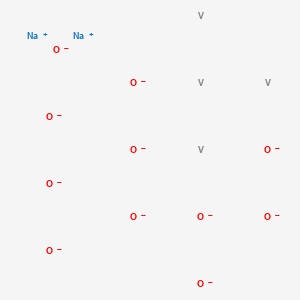
![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)
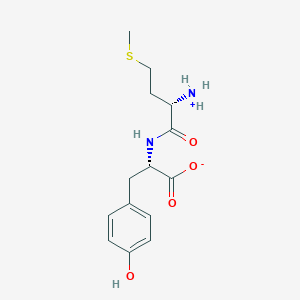
![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)
